molecular formula C16H24O4S4 B14377344 1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone CAS No. 89863-27-4

1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone

Katalognummer: B14377344
CAS-Nummer: 89863-27-4
Molekulargewicht: 408.6 g/mol
InChI-Schlüssel: XNNKIKAMNLNABU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone is a chemical compound with a unique structure characterized by the presence of four sulfur atoms and four carbonyl groups within a 20-membered ring

Vorbereitungsmethoden

The synthesis of 1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dithiols with carbonyl-containing compounds in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Wirkmechanismus

The mechanism by which 1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, the carbonyl groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone can be compared with other similar compounds, such as:

    1,4,11,14-Tetraoxacycloicosane-5,10,15,20-tetrone: This compound has oxygen atoms instead of sulfur atoms, leading to different chemical properties and reactivity.

    1,4,11,14-Tetraazacycloicosane-5,10,15,20-tetrone: The presence of nitrogen atoms in place of sulfur atoms results in distinct biological activities and applications. The uniqueness of this compound lies in its sulfur-containing ring, which imparts specific chemical and biological properties not found in its oxygen or nitrogen analogs.

Eigenschaften

CAS-Nummer

89863-27-4

Molekularformel

C16H24O4S4

Molekulargewicht

408.6 g/mol

IUPAC-Name

1,4,11,14-tetrathiacycloicosane-5,10,15,20-tetrone

InChI

InChI=1S/C16H24O4S4/c17-13-5-1-2-6-14(18)22-11-12-24-16(20)8-4-3-7-15(19)23-10-9-21-13/h1-12H2

InChI-Schlüssel

XNNKIKAMNLNABU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)SCCSC(=O)CCCCC(=O)SCCSC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.